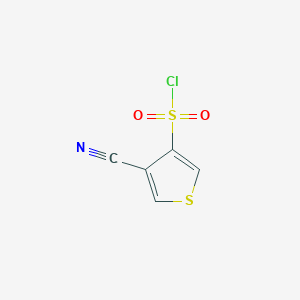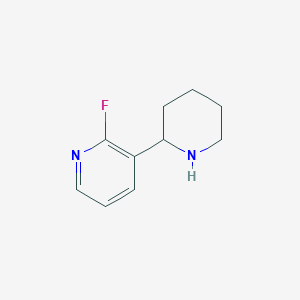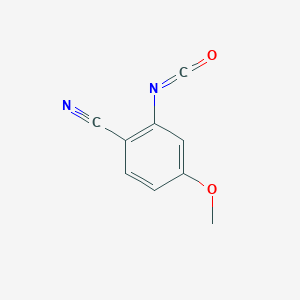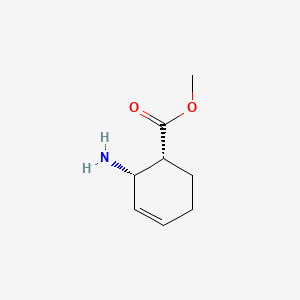![molecular formula C10H22Cl2N2O B13521975 1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride CAS No. 2839144-06-6](/img/structure/B13521975.png)
1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H20N2O.2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with an oxolan-3-ylmethyl group and is commonly used in the synthesis of various pharmaceuticals and chemical intermediates .
Preparation Methods
The synthesis of 1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of piperidine with oxirane (ethylene oxide) to form the oxolan-3-ylmethyl group. This intermediate is then reacted with piperidin-4-amine under controlled conditions to yield the desired compound. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the product .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the piperidine ring, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the oxolan-3-ylmethyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride: This compound has a similar structure but includes an additional methyl group on the nitrogen atom.
1-(oxolan-3-yl)piperidin-4-amine dihydrochloride:
The uniqueness of 1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
2839144-06-6 |
|---|---|
Molecular Formula |
C10H22Cl2N2O |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
1-(oxolan-3-ylmethyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(5-2-10)7-9-3-6-13-8-9;;/h9-10H,1-8,11H2;2*1H |
InChI Key |
QSZCSALCTYHESS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2CCOC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


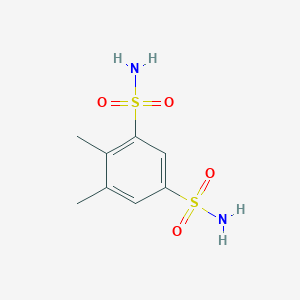


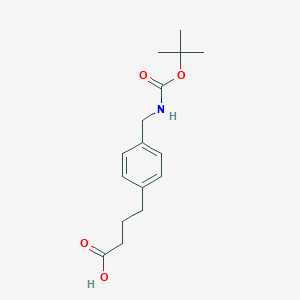


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B13521930.png)
